7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
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Overview
Description
7-(Benzenesulfonyl)-7-azabicyclo[410]hept-3-ene is a bicyclic compound characterized by a unique structure that includes a benzenesulfonyl group and an azabicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the reaction of a suitable azabicycloheptene precursor with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azabicycloheptene framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]hept-3-ene: Contains chlorine atoms instead of the benzenesulfonyl group.
3-Carene: A naturally occurring bicyclic monoterpene with a similar ring structure.
Uniqueness
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Biological Activity
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a bicyclic compound characterized by a nitrogen atom in its structure, classified as an azabicyclo compound. Its unique bicyclic framework, which includes a heptane core with a sulfonyl group at the nitrogen atom, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₃NO₂S
- Molecular Weight : 235.30 g/mol
- CAS Number : 62035-90-9
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of Aminodiol : Reacting an epoxide with an amine.
- Sulfonylation : Treating the aminodiol with a sulfonylating agent in the presence of a base.
- Cyclization : Reacting the resulting azabicyclohept-2-ene with an alcohol in the presence of a Lewis acid.
These methods allow for variations that can introduce different substituents at various positions on the bicyclic framework, potentially affecting biological activity.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, particularly against beta-lactamase producing strains such as Escherichia coli and Enterobacter cloacae . The sulfonamide group is known for its role in antimicrobial activity, which may extend to this compound.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including beta-lactamases, which are critical for bacterial resistance against antibiotics. For instance, related compounds have shown significant inhibitory effects against type C beta-lactamases .
- Cardiovascular Effects : Studies on benzenesulfonamide derivatives indicate potential interactions with cardiovascular systems, particularly affecting perfusion pressure and coronary resistance . While specific data on this compound is limited, its structural similarity to known active compounds suggests it may exhibit comparable effects.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of sulfonamide derivatives and their mechanisms:
Table 1: Summary of Biological Activities
Study Focus | Compound Tested | Key Findings |
---|---|---|
Antimicrobial Activity | 7-Azabicyclo[4.1.0]hept-3-enes | Inhibitory effects on E. coli strains |
Enzyme Inhibition | 7-Alkylidenecephalosporins | IC50 values indicating strong inhibition |
Cardiovascular Effects | Benzenesulfonamide Derivatives | Reduced perfusion pressure observed |
Example Case Study
In one study evaluating benzenesulfonamide derivatives on perfusion pressure, various compounds were administered at low doses (0.001 nM) to assess their impact on cardiovascular parameters . The results indicated significant changes in perfusion pressure over time, suggesting that similar mechanisms could be explored for this compound.
Properties
CAS No. |
62035-90-9 |
---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C12H13NO2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)13/h1-7,11-12H,8-9H2 |
InChI Key |
JCPAWVGXPJUPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1N2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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